(R)-quinacrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30ClN3O |
|---|---|
Molecular Weight |
400 g/mol |
IUPAC Name |
(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/t16-/m1/s1 |
InChI Key |
GPKJTRJOBQGKQK-MRXNPFEDSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Isomeric SMILES |
CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Targets
Nucleic Acid Interactions
(R)-quinacrine's engagement with nucleic acids is a cornerstone of its molecular activity, leading to significant downstream effects on cellular processes. This interaction is characterized by direct binding to DNA and subsequent interference with the machinery of gene expression and replication.
DNA Intercalation and Its Modulatory Effects
This compound, like other acridine (B1665455) derivatives, binds to DNA primarily through intercalation. This process involves the insertion of its planar, heterocyclic three-ring system between the base pairs of the DNA double helix. This intercalation is driven by stacking and charge-transfer interactions between the acridine ring and the DNA bases, causing a localized unwinding of the helix.
Further stabilizing this interaction is the compound's diaminobutyl side chain, which settles within the minor groove of the DNA. This dual-mode binding—intercalation via the planar rings and groove binding via the side chain—creates a stable drug-DNA complex that enhances the thermal stability of the double helix against strand separation.
The binding affinity and thermodynamic properties of quinacrine's interaction with DNA are sequence-dependent. Studies with specific polynucleotides have revealed that its binding to sequences rich in guanine-cytosine (G-C) is an exothermic process, driven by both favorable enthalpy and entropy changes. Conversely, its interaction with adenine-thymine (A-T) rich regions is an endothermic process, driven primarily by a large positive entropy change.
The modulatory effects stemming from this DNA interaction are significant. By altering the DNA's structure and stability, this compound can influence the binding of nuclear proteins. This has been shown to impact critical signaling pathways, such as the p53 and NF-κB pathways. For instance, quinacrine (B1676205) has been observed to activate the tumor suppressor p53 and inhibit the pro-inflammatory NF-κB pathway. Additionally, the intercalation of quinacrine can interfere with the activity of enzymes that interact with DNA, such as DNA methyltransferases, potentially altering gene expression patterns.
| Polynucleotide Sequence | Binding Process | Primary Driving Force |
|---|---|---|
| poly(dG-dC)•poly(dG-dC) | Exothermic | Negative Enthalpy & Positive Entropy |
| poly(dA-dT)•poly(dA-dT) | Exothermic | Negative Enthalpy & Positive Entropy |
| poly(dA)•poly(dT) | Endothermic | Positive Entropy |
Influence on Transcription and Translation Processes
The physical interaction of this compound with DNA serves as a direct mechanism for inhibiting transcription. By intercalating into the DNA template, it obstructs the progression of RNA polymerase, thereby preventing the synthesis of RNA from DNA. nih.gov Early research demonstrated that quinacrine inhibits the incorporation of adenosine triphosphate into both RNA and DNA. nih.gov
Beyond transcription, this compound also exerts a significant inhibitory effect on translation—the process of protein synthesis from an mRNA template. nih.gov It has been shown to suppress protein synthesis in various systems. nih.gov The mechanism for this is multifaceted; it is not solely a downstream effect of transcriptional inhibition. Research indicates that quinacrine can directly interact with RNA molecules. researchgate.net Its ability to intercalate is dependent on the complexity of the RNA's secondary and tertiary structure. researchgate.net
Specifically, quinacrine has been found to bind to and inhibit the function of Internal Ribosome Entry Sites (IRESs). researchgate.netresearchgate.net These are complex RNA structures found in some viral and cellular mRNAs that allow for the initiation of translation in a cap-independent manner. researchgate.net By binding to these IRES elements, quinacrine prevents the assembly of the ribosomal machinery, thereby halting protein synthesis. researchgate.net This inhibitory effect is correlated with the binding affinity of quinacrine for a specific IRES structure. researchgate.net
Inhibition of DNA Replication Enzymes (e.g., Topoisomerases, DNA Polymerases, RNA Polymerases, Telomerases)
This compound's ability to interfere with DNA replication is also mediated by its inhibition of several key enzymes essential for this process.
Topoisomerases: Due to its intercalating activity and structural similarity to other acridine-based topoisomerase poisons, quinacrine is suggested to be a topoisomerase inhibitor. nih.gov Topoisomerases are crucial for resolving DNA supercoiling during replication and transcription. mdpi.com Direct inhibition of topoisomerase activity by quinacrine has been demonstrated, where it prevents the unwinding of supercoiled plasmid DNA in a manner similar to the known inhibitor etoposide. mdpi.comresearchgate.net However, some studies note that significant inhibition may require relatively high concentrations of the compound (e.g., 80-90% inhibition at 100 μM). nih.gov
DNA Polymerases: Quinacrine inhibits DNA polymerase activity, which is essential for synthesizing new DNA strands. mdpi.com Studies have shown a near-complete inhibition of DNA synthesis at a concentration of 32 μM. mdpi.com Notably, quinacrine exhibits a preferential inhibitory effect on DNA polymerases isolated from malignant cells compared to those from normal cells. nih.gov For example, the IC50 values for inhibiting DNA polymerases α, δ, and ε from hepatoma cells were significantly lower than those for the corresponding enzymes from normal rat liver cells. nih.gov
RNA Polymerases: As mentioned previously, quinacrine inhibits RNA polymerase as a consequence of its DNA intercalation, thereby blocking transcription. nih.govmdpi.com This inhibition is generally less sensitive compared to its effect on DNA polymerase. nih.gov
Telomerases: Telomerase is a reverse transcriptase that maintains the length of telomeres, which are protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, contributing to cellular immortality. nih.gov Acridine derivatives, including quinacrine, can promote the formation and stabilization of G-quadruplex structures in the guanine-rich DNA sequences of telomeres. nih.govmdpi.com These structures inhibit the activity of telomerase. nih.gov Direct inhibition of human telomerase by quinacrine has been observed, although the precise mechanism may differ from typical quadruplex stabilizing compounds and can require high concentrations (e.g., 50 μM). nih.govmdpi.com
| Enzyme | Source: Hepatoma Cells (μM) | Source: Normal Rat Liver (μM) |
|---|---|---|
| DNA Polymerase α | 15.2 | 92.5 |
| DNA Polymerase δ | 22.6 | 200 |
| DNA Polymerase ε | 11.4 | 146 |
Protein-Mediated Modulations
Beyond its direct interactions with nucleic acids, this compound also modulates cellular functions through its effects on specific proteins, particularly enzymes involved in critical signaling pathways.
Enzymatic Pathway Interference
This compound is recognized as a strong inhibitor of cholinesterases, a family of enzymes that break down choline-based esters. drugbank.com The primary members are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE is critical for hydrolyzing the neurotransmitter acetylcholine at neuromuscular junctions and cholinergic synapses, thereby terminating the nerve impulse. nih.gov
Quinacrine acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR). nih.gov Its mechanism involves modifying the kinetics of the receptor. Specifically, it significantly increases the rate at which the nAChR desensitizes in the presence of acetylcholine and stabilizes this desensitized state. nih.gov This action leads to a profound, concentration-dependent decrease in the frequency of channel opening events. nih.gov By preventing the breakdown of acetylcholine and altering receptor function, quinacrine effectively disrupts normal cholinergic neurotransmission. nih.govnih.gov
Cellular Signaling Cascades and Transcription Factor Regulation
This compound significantly modulates key signaling pathways that are central to cell proliferation, survival, and apoptosis.
A crucial aspect of quinacrine's mechanism is its ability to activate the p53 signaling pathway through mechanisms that are independent of DNA damage. youtube.com The tumor suppressor protein p53 is a transcription factor that regulates cell cycle arrest, DNA repair, and apoptosis, and is often activated in response to genotoxic stress. nih.govnih.govyoutube.com
However, studies have demonstrated that quinacrine stabilizes and activates p53 in a manner distinct from the classical DNA-damage response. youtube.com It has been reported to activate wild-type p53 transcription in various cancer cell lines without causing DNA damage. youtube.com This non-genotoxic activation of p53 is a key feature of its anticancer activity, as it may reduce the toxic side effects associated with DNA-damaging chemotherapeutic agents. youtube.com The resulting cell death is p53-dependent and can involve the mitochondrial apoptosis pathway. youtube.com
Quinacrine has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. drugbank.com NF-κB is a critical transcription factor that regulates inflammation, immunity, and cell survival. Its constitutive activation is implicated in the resistance of cancer cells to apoptosis-inducing agents. drugbank.com
Quinacrine's inhibition of NF-κB has been shown to be cytotoxic to human colon carcinoma cell lines. drugbank.com This inhibition leads to the downregulation of key NF-κB downstream target genes that promote cell survival. drugbank.com Specifically, quinacrine treatment results in the decreased expression of anti-apoptotic proteins such as c-FLIP and Mcl-1. drugbank.com The reduction of these survival factors is critical for sensitizing cancer cells to apoptosis. drugbank.com
Quinacrine's Effect on NF-κB and Downstream Targets
| Target | Effect of Quinacrine | Cellular Consequence | Source |
|---|---|---|---|
| NF-κB | Inhibition of activation | Suppression of pro-survival signaling | drugbank.com |
| c-FLIP | Decreased expression | Increased sensitivity to apoptosis | drugbank.com |
| Mcl-1 | Decreased expression | Increased sensitivity to apoptosis | drugbank.com |
The anticancer effects of quinacrine are also linked to its modulation of the AKT signaling pathway. youtube.com The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. wikipedia.org
Quinacrine influences components of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP).
In a study on human breast cancer stem cells (MDA-MB 231 cell line), quinacrine treatment was found to significantly down-regulate the expression of the YAP gene. YAP is considered an oncogene, and its interaction with transcription factors promotes the expression of genes involved in cell proliferation and survival. In the same study, quinacrine at a concentration of 0.5 µM did not cause changes in the gene expression of the tumor suppressor kinases LATS1 and LATS2, which are upstream regulators of YAP. This suggests a specific effect on the downstream effector of the Hippo pathway.
Effect of Quinacrine on Hippo Pathway Components in MDA-MB 231 Cells
| Gene Component | Function | Effect of Quinacrine (0.5 µM) | Source |
|---|---|---|---|
| LATS1 | Tumor Suppressor Kinase | No change in gene expression | |
| LATS2 | Tumor Suppressor Kinase | No change in gene expression | |
| YAP | Oncogenic Transcriptional Co-activator | Significant downregulation of gene expression |
BMP-Smad Pathway Modulation
This compound has been identified as a modulator of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically influencing the canonical BMP-Smad cascade. Research indicates that quinacrine can exert neurotrophic effects on dopaminergic neurons by activating this pathway. researchgate.net Studies have demonstrated that, similar to BMP2, quinacrine treatment significantly enhances neurite length, a key indicator of neurotrophic action, in both SH-SY5Y cells and primary cultures of rat ventral mesencephalon dopaminergic neurons. researchgate.net
The mechanism underlying these effects involves the activation of BMP-Smad-dependent transcription. researchgate.netresearchgate.net Treatment with quinacrine leads to an increase in the levels of phosphorylated Smad proteins (phospho-Smad), which are crucial downstream effectors of the pathway. This activation is essential for the observed neurite growth-promoting effects. researchgate.netresearchgate.net These findings highlight the role of this compound as a modulator of the BMP-Smad signaling pathway, suggesting a targeted mechanism for its neurotrophic activities. researchgate.net
Table 1: Effects of this compound on the BMP-Smad Pathway
| Parameter | Observed Effect | Model System | Reference |
|---|---|---|---|
| Neurite Growth | Significant increase in neurite length | SH-SY5Y cells, Primary midbrain dopaminergic neurons | researchgate.net |
| Smad Activation | Increase in phospho-Smad levels | Primary dopaminergic neurons | researchgate.netresearchgate.net |
Selective Suppression of Checkpoint Kinase 1/2 (Chk1/2) and Proteasome-Dependent Degradation
This compound demonstrates a distinct anticancer mechanism through the selective elimination of Checkpoint Kinase 1 and 2 (Chk1/2), particularly in cancer cells with inactivated p53. nih.govscispace.com Chk1/2 kinases are critical regulators of the cell cycle, and their inhibition by quinacrine can lead to uncontrolled cell cycle progression and subsequent cell death, primarily during the G2-M phase. nih.govscispace.com
The suppression of Chk1/2 is not achieved through direct enzymatic inhibition but by promoting their degradation via the ubiquitin-proteasome system. nih.gov Research has shown that quinacrine enhances the interaction between the phosphorylated forms of the kinases (p-Chk1/2) and β-TrCP, a component of an E3 ubiquitin ligase complex. nih.govscispace.com This increased binding facilitates the ubiquitination of p-Chk1/2, marking them for destruction by the proteasome. nih.govscispace.comresearchgate.net This targeted degradation of key cell cycle regulators represents a significant aspect of this compound's molecular action in p53-deficient environments. nih.govmdpi.com
Table 2: Mechanism of this compound-Induced Chk1/2 Degradation
| Step | Description | Outcome | Reference |
|---|---|---|---|
| 1 | Quinacrine administration in p53-impaired cancer cells. | Cellular uptake of the compound. | nih.govscispace.com |
| 2 | Increased binding between p-Chk1/2 and β-TrCP. | Formation of a complex primed for ubiquitination. | nih.govscispace.com |
| 3 | Promotion of proteasome-dependent degradation. | Elimination of p-Chk1/2 proteins. | nih.govscispace.com |
Membrane Interactions and Intracellular Transport Mechanisms
Membrane Permeability and Binding Characteristics
The interaction of this compound with cellular membranes is governed by its lipophilic nature and is influenced by the specific lipid composition of the bilayer. nih.gov Studies using various model membranes have revealed that its permeability is not uniform across all lipid environments. Electrochemical impedance spectroscopy (EIS) has shown that quinacrine is permeable through bilayers composed solely of 1,2-dioleyl-sn-glycero-3-phosphocholine (DOPC) as well as through more complex ternary membranes consisting of DOPC, sphingomyelin, and cholesterol (DOPC:SM:Chol). nih.govnih.gov
Conversely, a binary membrane of DOPC and cholesterol (DOPC:Chol) was found to arrest the permeation of the drug. nih.govnih.gov Despite this lack of passage, quinacrine still binds to or intercalates within the cholesterol-containing binary membrane. nih.govnih.gov Further investigations into its transport across the blood-brain barrier (BBB) using mouse brain endothelial cells indicated that its transport is mediated by both an influx system, likely an organic cation transporter, and an efflux system. nih.gov The uptake process is characterized as a saturable, carrier-mediated system. nih.gov Studies have also noted that quinacrine exhibits preferential binding to acidic phosphatidylglycerol (PG) phospholipids compared to zwitterionic phosphocholine (PC) lipids. nih.gov
Table 3: Permeability of this compound Across Different Lipid Bilayer Models
| Membrane Composition | Permeability Status | Technique Used | Reference |
|---|---|---|---|
| DOPC only | Permeable | Electrochemical Impedance Spectroscopy (EIS) | nih.govnih.gov |
| DOPC:SM:Chol (2:2:1) | Permeable | Electrochemical Impedance Spectroscopy (EIS) | nih.govnih.gov |
| DOPC:Chol (3:1) | Impermeable (arrested permeation) | Electrochemical Impedance Spectroscopy (EIS) | nih.govnih.gov |
Influence on Lipid Bilayer Properties (e.g., Lipid Diffusivity)
This compound not only permeates and binds to lipid bilayers but also actively influences their physical properties, most notably lipid diffusivity. The effect is highly dependent on the specific lipid composition of the membrane. Using fluorescence lifetime correlation spectroscopy (FLCS), researchers have elucidated how quinacrine binding alters lipid mobility. nih.govnih.govacs.org
In membranes composed of pure DOPC or a ternary mixture of DOPC:SM:Chol, the binding of quinacrine leads to an increase in the lateral diffusivity of the lipids. nih.govnih.gov This suggests that the drug may disrupt the packing order of these specific lipid arrangements, leading to a more fluid membrane state. In striking contrast, when quinacrine interacts with a binary membrane of DOPC:Chol, it causes a remarkable decrease in lipid diffusivity. nih.govnih.govacs.org This indicates that in the presence of a significant proportion of cholesterol, quinacrine may induce a more ordered or rigid membrane state, thereby restricting the movement of lipid molecules. nih.gov
Table 4: Effect of this compound on Lipid Diffusivity in Various Bilayer Compositions
| Lipid Bilayer Composition | Effect on Lipid Diffusivity | Reference |
|---|---|---|
| DOPC (1,2-dioleyl-sn-glycero-3-phosphocholine) | Increased | nih.govnih.gov |
| DOPC:SM:Chol (Ternary Mixture) | Increased | nih.govnih.gov |
Modulation of Efflux Transporters (e.g., P-glycoprotein, Vacuolar ATPases)
The intracellular concentration and therapeutic efficacy of this compound are significantly modulated by its interaction with ATP-dependent efflux transporters, particularly P-glycoprotein (P-gp). plos.orgnih.gov P-gp functions as a cellular pump that actively exports a wide range of xenobiotics, and quinacrine has been identified as one of its substrates. nih.govplos.org This active efflux mechanism can limit the accumulation of quinacrine within target cells and tissues, such as the brain. plos.orgnih.gov
Studies using mouse brain endothelial cells have confirmed that the transport of quinacrine from the basolateral to the apical side is greater than in the reverse direction, a hallmark of active efflux by transporters like P-gp. nih.gov The role of P-gp is further substantiated by the observation that its inhibition leads to increased intracellular accumulation of quinacrine. The presence of P-gp inhibitors, such as cyclosporine and verapamil, enhances the uptake and apical-to-basolateral transport of quinacrine. nih.gov In vivo studies have shown that co-administration of cyclosporin A with quinacrine can increase its concentration in the mouse brain by as much as six-fold, demonstrating the profound impact of P-gp on the pharmacokinetics of this compound. plos.orgnih.gov
Table 5: Interaction of this compound with the P-glycoprotein (P-gp) Efflux Transporter
| Condition | Observation | Consequence | Reference |
|---|---|---|---|
| Standard (P-gp active) | Quinacrine is actively exported from cells. | Reduced intracellular/brain accumulation. | nih.govplos.orgnih.gov |
| Co-administration with P-gp inhibitors (e.g., cyclosporine, verapamil) | Apical-to-basolateral transport is increased. | Enhanced cellular uptake of quinacrine. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,2-dioleyl-sn-glycero-3-phosphocholine (DOPC) |
| β-TrCP |
| BMP2 |
| Checkpoint Kinase 1 (Chk1) |
| Checkpoint Kinase 2 (Chk2) |
| Cholesterol |
| Cyclosporine |
| Niclosamide |
| p53 |
| Phosphatidylglycerol (PG) |
| Smad |
| Sphingomyelin (SM) |
Cellular and Subcellular Biological Modulations
Cell Cycle Progression Interference
(R)-quinacrine has been shown to disrupt the normal progression of the cell cycle in cancer cells, a critical mechanism for its anti-proliferative effects. This interference primarily manifests as arrests at specific checkpoints, preventing the cells from dividing and proliferating.
S-phase Arrest and G2-M Phase Accumulation:
Research has demonstrated that this compound can induce cell cycle arrest in the S-phase and G2-M phase. nih.gov In studies involving various cancer cell lines, treatment with this compound led to a significant accumulation of cells in these phases. For instance, in non-small cell lung cancer (NSCLC) cell lines, quinacrine (B1676205) was found to inhibit cell cycle progression by arresting cells at the G1-S checkpoint. nih.gov This was evidenced by an increase in the sub-G1/G0 (apoptotic) population and a decrease in the G1/G0 and G2 phase populations in a dose-dependent manner in A549 cells. nih.gov Specifically, at a 20 μM concentration, the apoptotic population increased to 43% from 2.9% in untreated cells, while the G1/G0 population decreased from 62% to 34.9%. nih.gov
Furthermore, this compound's impact on the cell cycle is linked to its ability to downregulate key regulatory proteins. Studies have highlighted the direct downregulation of cyclins D1, E, and B1, as well as the DNA polymerase subunit PCNA, which are crucial for cell cycle machinery. mdpi.com In p53-impaired cancer cells, quinacrine has been observed to reduce the expression of Chk1/2, leading to cell death during the G2-M phase. aacrjournals.org This suggests that this compound can exploit vulnerabilities in the cell cycle regulation of cancer cells, particularly those with compromised p53 function. aacrjournals.org
| Cell Line | Concentration of this compound | Effect on Cell Cycle | Key Molecular Changes |
| A549 (NSCLC) | 20 μM | G1-S checkpoint arrest, increase in sub-G1/G0 population | Downregulation of Cyclins D1 and B1, decrease in PCNA protein |
| NCI-H520 (NSCLC) | 10 μM | G1-S checkpoint arrest | Downregulation of Cyclins D1 and B1 |
| p53-impaired cancer cells | Not specified | G2-M phase cell death | Reduction in Chk1/2 expression |
Programmed Cell Death Induction
A significant aspect of this compound's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis and autophagy. It can also sensitize cancer cells to other apoptosis-inducing agents.
This compound activates the apoptotic cascade in cancer cells through multiple mechanisms. A key mechanism is the activation of the p53 signaling pathway, a critical tumor suppressor pathway that is often inactivated in cancer. mdpi.com Quinacrine has been shown to induce p53 stabilization in a manner distinct from DNA-damage-induced stabilization. mdpi.com The induction of apoptosis by this compound is also associated with the generation of reactive oxygen species (ROS), which leads to mitochondrial-mediated cell death. nih.govsigmaaldrich.com This involves the disruption of the mitochondrial membrane potential and subsequent release of pro-apoptotic factors. nih.gov In human leukemia U937 cells, quinacrine-induced apoptosis was accompanied by ROS generation, mitochondrial depolarization, and upregulation of BAX, a pro-apoptotic protein. sigmaaldrich.com
In addition to apoptosis, this compound is a potent inducer of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. mdpi.comnih.gov In the context of this compound's anticancer effects, it primarily promotes autophagic cell death. nih.gov This is achieved through the downregulation of the S-phase kinase-associated protein 2 (Skp2)–p62/SQSTM axis, which is involved in the degradation of tumor suppressor proteins p21 and p27. mdpi.com In ovarian cancer cells, this compound-induced autophagy was shown to precede apoptosis. nih.gov The compound was observed to upregulate the autophagic marker LC3BII and downregulate p62, indicating an active autophagic flux. nih.gov Furthermore, this autophagic process was found to be essential for sensitizing chemoresistant ovarian cancer cells to cisplatin-mediated cell death. nih.gov
| Cancer Type | Effect of this compound on Autophagy | Molecular Markers | Outcome |
| Ovarian Cancer | Induces autophagic flux | Upregulation of LC3BII, Downregulation of p62 | Precedes apoptosis, sensitizes cells to chemotherapy |
| Colon Cancer | Mediates autophagy | p53- and p21-dependent mechanism | Apoptosis |
This compound can enhance the sensitivity of cancer cells to apoptosis induced by death receptor ligands, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov It achieves this by upregulating the expression of Death Receptor 5 (DR5), a key receptor for TRAIL. nih.govnih.gov This sensitization has been observed in various cancer cell lines, including those resistant to TRAIL-mediated apoptosis. aging-us.com By increasing the expression of DR5 on the cell surface, this compound facilitates the formation of the TRAIL-DR5 complex, which in turn activates the downstream apoptotic signaling cascade. nih.gov This synergistic effect between this compound and TRAIL suggests a potential combination therapy strategy for overcoming TRAIL resistance in cancer. aging-us.comwaocp.org
Induction of Oxidative Stress and Mitochondrial Dysfunction
A crucial component of this compound's mechanism of action is its ability to induce oxidative stress and subsequent mitochondrial dysfunction in cancer cells. nih.govsigmaaldrich.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov this compound treatment has been shown to cause a dose-dependent increase in ROS generation in lung cancer cells. nih.gov This surge in ROS can lead to damage of cellular components, including lipids, proteins, and DNA. mdpi.comresearchgate.net
The mitochondria are primary targets of this oxidative stress. mdpi.com The increased ROS levels can disrupt the mitochondrial membrane potential, a critical factor for mitochondrial function and cell survival. nih.gov This disruption can trigger the mitochondrial intrinsic pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases. nih.gov In human leukemia cells, quinacrine-induced apoptosis was directly linked to ROS generation and mitochondrial depolarization. sigmaaldrich.com This cascade of events highlights the central role of oxidative stress and mitochondrial dysfunction in the cytotoxic effects of this compound.
| Cellular Effect | Mechanism | Consequence |
| Induction of Oxidative Stress | Increased generation of Reactive Oxygen Species (ROS) | Damage to cellular macromolecules (lipids, proteins, DNA) |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential | Release of pro-apoptotic factors (e.g., cytochrome c) |
| Apoptosis Induction | Activation of the mitochondrial intrinsic pathway | Caspase activation and programmed cell death |
Preclinical Investigations and Disease Model Applications
Anti-Infective and Anti-Inflammatory Research Mechanisms in Models
Quinacrine (B1676205) possesses a history of use as an anti-infective agent and exhibits anti-inflammatory properties investigated in various preclinical contexts.
The precise mechanisms underlying quinacrine's antiparasitic activity are not fully elucidated drugbank.com. However, it is known to bind to DNA in vitro through intercalation, which may inhibit transcription and translation drugbank.com. Studies in Giardia suggest that DNA binding might not be its sole mechanism, with evidence pointing towards involvement of the outer membranes drugbank.com. Quinacrine also inhibits succinate (B1194679) oxidation and interferes with electron transport drugbank.com. Historically, it has been employed as an antimalarial and antibiotic, and for treating giardiasis drugbank.com. Additionally, it exhibits anthelmintic properties by causing the detachment of cestode scolices from the intestinal wall nih.gov. Derivatives of quinacrine have also shown inhibitory effects on trypanothione (B104310) reductase, an enzyme crucial for the redox metabolism of trypanosomes researchgate.net.
Quinacrine has been explored for its anti-inflammatory effects, particularly in autoimmune conditions.
Lupus Erythematosus Cell Factor Suppression: Quinacrine has been shown to suppress the lupus erythematosus cell factor through binding to nucleoproteins drugbank.com. It is utilized as an adjuvant therapy in managing cutaneous lupus erythematosus (CLE) nih.govbmj.com. Preclinical data indicate that quinacrine suppresses the production of pro-inflammatory cytokines, specifically tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α), from monocytes and myeloid dendritic cells nih.govbmj.comnih.gov. Comparative studies suggest quinacrine may be more effective than hydroxychloroquine (B89500) (HCQ) in suppressing TNF-α nih.gov. Its mechanism may involve interaction with toll-like receptors in a manner distinct from other antimalarials nih.gov.
CpG-ODN Inhibition: In the context of immune system modulation, quinacrine has demonstrated the ability to inhibit the effects of immunostimulatory CpG oligodeoxynucleotides (CpG-ODNs) nih.gov. Quinacrine completely inhibits the antiapoptotic effects of CpG-ODN on murine B lymphoma cells and suppresses CpG-ODN-induced interleukin-6 (IL-6) secretion nih.gov. It also inhibits IL-6 synthesis and thymidine (B127349) uptake in human peripheral blood mononuclear cells (PBMCs) stimulated by CpG-ODN nih.gov. The half-maximal inhibitory concentration (IC50) for quinacrine in this context is reported to be approximately 10 nM, with inhibition occurring noncompetitively with respect to CpG-ODN nih.gov.
Structure Activity Relationships Sar and Medicinal Chemistry Research
Identification of Key Structural Determinants for Biological Activity
The biological activity of quinacrine (B1676205) and its derivatives is intricately linked to specific structural features. Understanding these determinants is crucial for rational drug design.
Role of Alkyl Linker Length and Side Chain Substituents
The aliphatic side chain, particularly the diaminoalkyl moiety attached at the 9-position of the acridine (B1665455) ring, plays a significant role in quinacrine's biological activity. Modifications to the length of this alkyl linker and the substituents on the terminal tertiary amino group have been shown to influence potency and selectivity. For instance, studies on quinacrine analogs have indicated that variations in the side chain can impact antiprion activity, with some modifications leading to reduced potency compared to the parent compound researchgate.netresearchgate.net. Conversely, other research on related 4-aminoquinoline (B48711) antimalarials suggests that both shortening and lengthening the linker can yield compounds effective against drug-resistant strains, though such modifications can sometimes lead to disadvantageous changes in metabolism, such as increased dealkylation ucsf.edu. The nature of the substituents on the distal tertiary amine also critically affects how these compounds interact with biological targets researchgate.net.
Significance of Acridine Ring Substitution Patterns
The acridine core itself is a critical pharmacophore, and alterations to its substitution pattern can profoundly affect biological activity and cytotoxicity researchgate.net. For example, specific substituents on the acridine ring can influence DNA binding affinity and topoisomerase inhibition, mechanisms implicated in the anticancer activity of acridine derivatives nih.govceon.rs. Research has shown that certain substituents, such as electron-donating groups at specific positions on the acridine ring or attached phenyl rings, can enhance activity researchgate.netnih.gov. Conversely, some substitutions, like the 3-fluoro-6-methoxy-4-methyl pattern, have been associated with greater cytotoxicity compared to the 2-methoxy-6-chloro groups found in quinacrine researchgate.net. For antimalarial activity, the presence of a 6-chloro and 2-methoxy substituent on the acridine core has been repeatedly identified as important for potent antiplasmodial activity mdpi.commdpi.com.
Stereochemical Aspects and Enantiomer-Specific Research
Chirality is a fundamental aspect of drug activity, and quinacrine is a chiral molecule. While quinacrine is often used as a racemic mixture, research has explored the differential biological activities of its enantiomers. Studies investigating quinacrine's effect on prion propagation have revealed stereoselectivity, with (S)-quinacrine exhibiting superior antiprion activity compared to (R)-quinacrine and racemic mixtures nih.govresearchgate.netresearchgate.netnih.gov. This stereoselectivity suggests that the specific spatial arrangement of atoms in the enantiomers dictates their interaction with biological targets. The research indicates that while enantiomers demonstrate differences in antiprion efficacy, their cytotoxicity profiles in tested cell lines were comparable nih.gov. This highlights the potential for developing enantiomerically pure drugs with enhanced therapeutic benefits.
Design and Synthesis of Novel this compound Analogs and Hybrid Compounds
Medicinal chemistry efforts have focused on synthesizing novel quinacrine analogs and hybrid compounds to enhance efficacy, improve selectivity, and explore new therapeutic applications.
Strategies for Enhanced Efficacy in Research Models
To achieve enhanced efficacy, researchers have employed various strategies, including hybridizing the quinacrine scaffold with other pharmacophores. For instance, novel hybrid compounds linking the 9-aminoacridine (B1665356) core with thiazolidin-4-one systems have been synthesized. One such compound, 3-[3-(6-chloro-2-methoxy-acridin-9-ylamino)-propyl]-2-(2,6-difluoro-phenyl)-thiazolidin-4-one, demonstrated potent anticancer activity with IC50 values in the range of 1.2–2.4 μM against breast cancer cell lines researchgate.netnih.gov. This hybrid compound also exhibited significant selectivity, killing cancer cells 7.6- to 14.7-fold more effectively than matching non-cancer cells. These hybrids kill cancer cells through apoptosis by down-regulating Bcl-2 and up-regulating Bax and Bad pro-apoptotic proteins researchgate.netnih.gov. Other strategies involve creating bis-acridine derivatives, where two acridine moieties are linked by alkanediamines or polyamines. Some of these bis-acridine derivatives have shown potent antimalarial activity, with IC50 values as low as 8–18 nM against P. falciparum strains nih.gov. Furthermore, modifications to the side chain, such as replacing the diethylamino group with di-n-propylamino or introducing trifluoromethyl groups, have yielded compounds with activity similar to quinacrine but with reduced toxicity researchgate.net.
Approaches for Modified Selectivity in Biological Systems
Modifying quinacrine's structure has also aimed at improving its selectivity for specific biological targets or cell types. The development of hybrid compounds that preferentially kill cancer cells over non-cancer cells exemplifies this approach researchgate.netnih.gov. As mentioned, certain thiazolidin-4-one-quinacrine hybrids demonstrated this preferential killing, suggesting that the combined pharmacophores can confer enhanced selectivity. Another approach involves creating chimeric ligands, such as those combining quinacrine with imipramine (B1671792) analogues, which have shown substantially improved antiprion efficacy compared to quinacrine alone, with one compound achieving an EC50 value of 20 nM researchgate.net. These efforts highlight the potential for medicinal chemistry to fine-tune the selectivity of quinacrine-based agents for targeted therapeutic interventions.
Advanced Research Methodologies and Analytical Techniques
In Vitro Biological Assay Development and Application
The development and application of in vitro biological assays are fundamental for characterizing the activity and mechanisms of (R)-quinacrine. These assays allow for the controlled study of the compound's effects on cellular components and pathways outside of a living organism. For this compound, research has focused on developing assays to understand its interaction with cell membranes, its potential as an anticancer agent, and its antiviral properties.
Studies have utilized microcavity-supported lipid bilayers (MSLBs) as in vitro models to investigate the influence of cholesterol and lipid composition on this compound's membrane interactions nih.govresearchgate.netacs.orgnih.gov. These models enable the assessment of drug permeability and binding. For instance, electrochemical impedance spectroscopy (EIS) and surface-enhanced Raman spectroscopy (SERS) have been employed to study quinacrine's interaction and permeability across different lipid bilayer compositions nih.govresearchgate.netacs.orgnih.gov. Furthermore, cell-based assays, such as cytotoxicity assays, are crucial for determining the compound's efficacy against various cancer cell lines, with IC50 values reported for different cell lines like MSTO-211H and H2452 mdpi.com. Quinacrine (B1676205) has also been evaluated in vitro for its antiviral activity against viruses like SARS-CoV-2, where its replication inhibitory effects were assessed using methods like digital real-time RT-PCR (ddRT-PCR) mdpi.com.
Advanced Imaging and Spectroscopic Techniques for Molecular Interactions
Advanced imaging and spectroscopic techniques provide crucial insights into the molecular interactions of this compound, particularly its behavior within biological membranes. These methods allow for real-time observation and structural elucidation of drug-membrane dynamics.
Electrochemical Impedance Spectroscopy (EIS) has been instrumental in studying the interaction of quinacrine with lipid bilayers. EIS measurements can detect drug binding, permeation, and changes in membrane thickness by analyzing membrane admittance nih.govresearchgate.netacs.org. For example, EIS data revealed that quinacrine is permeable through certain lipid compositions but binds to others, indicated by changes in membrane impedance nih.govresearchgate.netacs.org. Surface-Enhanced Raman Spectroscopy (SERS) complements EIS by providing structural insights into drug-membrane interactions, exploiting the plasmonic properties of nanostructures nih.govresearchgate.netacs.orgwikipedia.orgnih.govfrontiersin.orgmdpi.commdpi.com. SERS has been used to assess drug permeation, as a significant enhancement of the drug's Raman signature is observed when it accesses the plasmonic interior of a pore cavity after passing through a membrane nih.govresearchgate.net. Fluorescence Lifetime Correlation Spectroscopy (FLCS) has been employed to investigate drug-induced changes in lipid mobility within membranes nih.govresearchgate.netnih.govresearchgate.net. FLCS studies have shown that quinacrine binding can increase lipid diffusivity in some membranes while decreasing it in others, such as cholesterol-rich membranes nih.govresearchgate.net. Fluorescence Lifetime Imaging Microscopy (FLIM) has also been used in conjunction with FLCS to study drug-liposome interactions and membrane dynamics frontiersin.orgmdpi.com. Electron microscopy has been utilized to observe the effects of quinacrine on viral ensembles, as seen in studies related to SARS-CoV-2 replication mdpi.com.
Computational and In Silico Modeling Approaches
Computational and in silico modeling approaches are indispensable for predicting and understanding the molecular behavior of this compound, including its binding affinities, target interactions, and structural properties. These methods significantly accelerate the drug discovery process by providing theoretical predictions that can guide experimental investigations.
Molecular docking studies are widely used to predict the binding modes and affinities of this compound to various biological targets. For instance, molecular docking has been employed to investigate how quinacrine might interact with the TRAIL-DR5 complex, suggesting it could enhance binding nih.gov. Similarly, docking has been used to explore quinacrine's interaction with enzymes like trypanothione (B104310) reductase and potential targets in respiratory diseases researchgate.netfrontiersin.orgolemiss.edubiomedpharmajournal.org. Density Functional Theory (DFT) calculations have been performed to optimize the structure of quinacrine and to simulate noncovalent binding interactions, providing insights into molecular properties and drug-target complexation nih.govacs.org. Target prediction methods, such as SIM, SEA, and XPI, are used to identify potential off-target interactions for small molecules, aiding in safety assessments frontiersin.org. Molecular dynamics simulations are also utilized to assess the stability and thermodynamics of drug-target interactions, complementing docking studies nih.govresearchgate.netmdpi.com.
Establishment and Validation of Preclinical Animal Models
The establishment and validation of preclinical animal models are critical for assessing the in vivo efficacy and safety of this compound before human trials. These models aim to mimic human disease conditions, allowing for the study of drug pharmacokinetics, pharmacodynamics, and therapeutic effects.
While specific details on the establishment and validation of animal models solely for this compound are not extensively detailed in the provided snippets, general principles of preclinical model validation are discussed. These principles emphasize the importance of matching the model to the human condition (face validity), predicting human outcomes (predictive validity), and aligning with biological mechanisms (construct validity) nih.govtaconic.com. Studies investigating quinacrine's therapeutic potential, such as its antiviral activity against Ebola virus, have utilized mouse models to evaluate its protective effects against lethal challenges nih.gov. Similarly, research into quinacrine's anticancer properties has employed xenograft mouse models to assess its synergistic effects with other therapeutic agents in ovarian cancer treatment nih.gov. The development of appropriate animal models is crucial for bridging the gap between in vitro findings and potential in vivo therapeutic applications, helping to optimize preclinical doses and reduce development costs mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Methodologies
Quantitative Structure-Activity Relationship (QSAR) and structure-based drug design (SBDD) methodologies are powerful tools for understanding how the chemical structure of this compound relates to its biological activity, and for designing novel analogs with improved properties.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR studies for this compound are not detailed in the provided search results, the general principles are applied in drug discovery. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of target molecules (proteins, enzymes) to design or optimize drug candidates. For instance, studies investigating inhibitors for trypanothione reductase have employed structure-based drug design approaches, using known inhibitor structures, including quinacrine derivatives, as templates researchgate.netoup.com. Computational methods, including molecular docking and density functional theory (DFT) analysis, are integral to SBDD, providing insights into binding interactions and molecular properties that can guide the design of new compounds with enhanced efficacy or altered selectivity nih.govnih.govresearchgate.netfrontiersin.orgacs.org.
Theoretical Frameworks and Future Research Directions
Concept of Polypharmacology in (R)-Quinacrine Research
The concept of polypharmacology, where a single drug interacts with multiple molecular targets, is central to understanding the therapeutic potential of this compound. nih.govroyalsocietypublishing.org Initially recognized for a specific use, research has revealed that its efficacy stems from its ability to modulate a wide array of cellular proteins and pathways simultaneously. nih.gov This multi-targeted approach is increasingly seen as a desirable attribute in drug development, particularly for complex diseases like cancer, which involve numerous dysregulated pathways. nih.gov
The anti-cancer mechanism of this compound is complex, with a multitude of potential cellular targets. nih.gov Key among its activities is the simultaneous activation of the p53 signaling cascade and inhibition of the NF-κB pathway. mdpi.com This dual action is significant, as p53 is a critical tumor suppressor, while NF-κB is a key promoter of inflammation and cell survival. nih.govmdpi.com this compound has been shown to stabilize p53 in a manner distinct from DNA damage-induced stabilization. mdpi.com Furthermore, its anti-inflammatory effects, such as the inhibition of phospholipase A2 (PLA2), which is involved in the generation of molecules that can activate NF-κB, contribute to its polypharmacological profile. nih.govmdpi.comnih.gov
Beyond these core pathways, research has identified numerous other targets for this compound, including:
Topoisomerase: It has been shown to inhibit topoisomerase activity, which is crucial for DNA replication and repair in cancer cells. nih.gov
Wnt-TCF signaling: Inhibition of this pathway is another of its anti-cancer properties. nih.gov
Autophagy: It can trigger autophagic signaling, a cellular recycling process that can lead to cell death under certain conditions. mdpi.commdpi.com
Kinase Signaling: It affects various kinase pathways, including the PI3K/AKT pathway, which is critical for cell growth and survival. nih.govmdpi.com
This ability to engage multiple targets makes this compound an attractive candidate for further investigation, as targeting a single protein is often insufficient for long-term therapeutic success in many cancers. nih.gov The broad-spectrum activity of this compound underscores the growing interest in polypharmacological agents for developing more effective treatment strategies. nih.govmdpi.com
Drug Repurposing Strategies and Their Rationale in Research
Drug repurposing, the strategy of identifying new uses for existing approved drugs, is a cornerstone of this compound research. mdpi.comresearchgate.net This approach significantly reduces the time and cost associated with drug development, as repurposed drugs have already passed extensive safety and pharmacokinetic evaluations for their original indications. mdpi.comresearchgate.net this compound, originally an antimalarial agent approved by the FDA, has a long history of use in treating giardiasis and certain connective tissue diseases. nih.govoncotarget.com Its well-established safety profile makes it an ideal candidate for repositioning as a therapeutic for other conditions, most notably cancer. nih.govmdpi.com
The rationale for repurposing this compound for cancer therapy is built on the extensive molecular research that has uncovered its numerous anti-neoplastic activities. mdpi.commdpi.com Scientists hypothesized that its known anti-inflammatory and cell-death-inducing properties could be effective against cancer cells. nih.gov Its ability to modulate multiple signaling pathways implicated in carcinogenesis, such as p53, NF-κB, and autophagy, provides a strong mechanistic basis for this strategy. mdpi.commdpi.com
Preclinical studies have successfully demonstrated the potential of this repurposed drug against a variety of cancers, including:
Malignant Mesothelioma mdpi.com
Ovarian Cancer frontiersin.org
Breast Cancer researchgate.net
Colorectal Cancer mdpi.com
Non-small cell lung cancer (NSCLC) mdpi.com
Glioblastoma multiforme (GBM) mdpi.com
The success of these preclinical investigations highlights how drug repurposing allows for the rapid translation of molecular discoveries into potential clinical applications, leveraging an existing drug's known characteristics to address unmet medical needs. mdpi.comresearchgate.net
Research into Mechanisms of Overcoming Drug Resistance
A significant area of this compound research focuses on its ability to overcome drug resistance, a major hurdle in cancer therapy. mdpi.com Cancer cells can develop resistance through various mechanisms, including the activation of alternative signaling pathways or the increased efflux of therapeutic drugs from the cell via pumps like P-glycoproteins. mdpi.com
This compound has been shown to counteract these resistance mechanisms. In preclinical studies, it has demonstrated the ability to reverse resistance to conventional chemotherapeutics. For example, it was found to reverse resistance to vincristine (B1662923) in a multidrug-resistant (MDR) leukemia cell line. nih.gov It also enhances the effectiveness of platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641), particularly in chemoresistant ovarian cancer cells. oncotarget.com Studies suggest that this compound promotes autophagic cell death more extensively in chemoresistant cells compared to their chemosensitive counterparts. oncotarget.comnih.gov
Furthermore, this compound has shown efficacy in overcoming resistance to targeted therapies. In non-small cell lung cancer, it has been found to reverse resistance to erlotinib (B232). nih.gov Similarly, it can overcome resistance to imatinib (B729) in gastrointestinal stromal tumor (GIST) models, partly through the inhibition of autophagy. mdpi.com In the context of prion diseases, while this compound itself can lead to the emergence of drug-resistant prion strains, this finding has spurred research into understanding the mechanisms of resistance in these neurodegenerative disorders and has highlighted the potential for cross-resistance to other compounds. pnas.org These findings position this compound as a valuable tool in strategies aimed at re-sensitizing resistant tumors to treatment.
Exploration of Synergistic Therapeutic Combinations in Preclinical Research
Preclinical research has extensively explored the use of this compound in combination with other therapeutic agents to achieve synergistic effects, where the combined treatment is more effective than the sum of its individual components. mdpi.com This approach can enhance therapeutic efficacy and potentially allow for the use of lower concentrations of each drug, reducing toxicity. mdpi.com
Numerous studies have reported the synergistic potential of this compound with a wide range of clinically approved therapies. mdpi.com In ovarian cancer, the combination of this compound and TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) has shown remarkable synergistic anti-cancer effects. frontiersin.org this compound increases the levels of the TRAIL receptor DR5 on cancer cells, sensitizing them to TRAIL-induced apoptosis. frontiersin.org In mouse models of ovarian cancer, this combination led to long-term disease-free survival, whereas treatment with either agent alone was ineffective. frontiersin.org
Similarly, strong synergy has been observed in other cancer types. The combination of this compound with the kinase inhibitor sorafenib (B1663141) was found to be effective in models of anaplastic thyroid cancer and liver cancer by targeting the anti-apoptotic protein Mcl-1. nih.gov In non-small cell lung cancer (NSCLC), combining this compound with erlotinib showed synergistic tumor inhibition. sp5d.com The Chou-Talalay method, a quantitative analysis for drug combinations, has been used to confirm strong synergism when this compound is combined with cisplatin or carboplatin in ovarian cancer cell lines. oncotarget.com
The following table summarizes key preclinical findings on synergistic combinations involving this compound:
| Combination Agent | Cancer Type | Key Preclinical Findings | Citations |
| TRAIL | Ovarian Cancer | Enhances TRAIL sensitivity by upregulating DR5; combination led to sustained disease-free survival in mouse models. | frontiersin.org |
| Sorafenib | Anaplastic Thyroid Cancer | Additive/synergistic effects on cancer cells; improved survival in mouse models by targeting Mcl-1. | nih.gov |
| Carboplatin/Cisplatin | Ovarian Cancer | Potent synergistic anti-proliferative effect, especially in chemoresistant cells; confirmed by Chou-Talalay analysis. | mdpi.comoncotarget.com |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Synergistic inhibition of tumor progression; nanoformulations of the combination enhanced synergy. | nih.govsp5d.com |
| Temozolomide | Glioblastoma Multiforme (GBM) | Reported to synergize with this compound. | mdpi.com |
| Rucaparib | Ovarian Cancer | Reported to synergize with this compound. | mdpi.com |
| Adriamycin | Ovarian Cancer | This compound induced higher levels of DR5 compared to Adriamycin. | frontiersin.org |
These studies underscore the potential of this compound as a combination therapy partner, capable of enhancing the efficacy of both cytotoxic and targeted agents across various cancers. mdpi.comresearchgate.net
Emerging Areas of Research and Unexplored Biological Pathways
Beyond its well-documented effects on p53 and NF-κB, emerging research on this compound is uncovering novel mechanisms and exploring previously unexamined biological pathways. These new frontiers offer exciting possibilities for its therapeutic application.
One of the most significant emerging areas is the modulation of autophagy. mdpi.com While initially considered a survival mechanism for cancer cells, studies now show that this compound can induce autophagic cell death. oncotarget.comnih.gov It appears to enhance autophagic flux by promoting the clearance of p62/SQSTM1, an autophagy receptor protein, thereby sensitizing chemoresistant cells to apoptosis. oncotarget.comnih.gov This complex role in autophagy suggests that its effects may be context-dependent, warranting further investigation into how it can be harnessed for therapeutic benefit.
Another novel mechanism involves the FACT (facilitates chromatin transcription) complex. Research has shown that this compound can target the FACT complex, which plays a role in chromatin transcription and DNA repair. researchgate.netnih.gov This activity is implicated in its ability to reverse resistance to certain targeted therapies, such as erlotinib in non-small cell lung cancer. nih.gov
The anti-prion activity of this compound represents another distinct area of research. oncotarget.com Although clinical trials were not successful, the discovery that it could reduce prion accumulation in cell culture opened up a new field of study. pnas.org Subsequent research showing the development of drug-resistant prion strains has provided critical insights into prion biology and the challenges of developing effective therapeutics for neurodegenerative diseases like Creutzfeldt-Jakob disease. oncotarget.compnas.org
Unexplored biological pathways may include a deeper investigation into its impact on cellular metabolism, given its effects on autophagy and various kinase signaling pathways. nih.gov Its influence on the tumor microenvironment, including immune cell function, is another area ripe for exploration, especially considering its known anti-inflammatory properties. nih.govnih.gov Furthermore, the development of new drug delivery systems, such as nanoparticle formulations, is being explored to enhance its therapeutic efficacy and synergy with other drugs. mdpi.com
Q & A
Q. What are the established synthetic pathways for (R)-quinacrine, and how do reaction conditions influence enantiomeric purity?
Q. What in vitro assays are most reliable for evaluating this compound’s antiparasitic activity, and how should controls be designed?
Methodological Answer: Standard assays include Plasmodium falciparum growth inhibition (IC₅₀ determination via SYBR Green fluorescence) and cytotoxicity testing in mammalian cell lines (e.g., HEK293). Controls must account for solvent effects (e.g., DMSO ≤0.1%), include positive controls (e.g., chloroquine), and validate assay reproducibility via triplicate runs. Statistical analysis (e.g., ANOVA with post-hoc tests) ensures robustness .
Q. How does this compound’s pharmacokinetic profile compare to its (S)-enantiomer in preclinical models?
Methodological Answer: Conduct comparative studies using LC-MS/MS to measure plasma/tissue concentrations in rodent models. Administer equimolar doses of both enantiomers and analyze parameters like Cₘₐₓ, Tₘₐₓ, and AUC. Tissue distribution studies require perfusion protocols to avoid contamination. Ensure ethical compliance (IACUC approval) and validate methods using spiked matrix samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antimalarial action (e.g., hemozoin inhibition vs. oxidative stress induction)?
Methodological Answer: Perform mechanistic studies combining biochemical assays (e.g., β-hematin inhibition assays) and transcriptomic profiling (RNA-seq) in synchronized parasite cultures. Use CRISPR-Cas9 knockout strains to isolate pathways. Meta-analyses of existing data should apply PRISMA guidelines to assess bias and heterogeneity .
Q. What strategies optimize this compound’s bioavailability in CNS-targeted formulations while minimizing hepatotoxicity?
Methodological Answer: Develop nanoparticle carriers (e.g., PLGA) and assess encapsulation efficiency via dialysis. Use in vitro BBB models (hCMEC/D3 cells) to evaluate permeability. Toxicity screening should include hepatic CYP450 inhibition assays and in vivo histopathology. Dose-response curves must distinguish efficacy from toxicity thresholds .
Q. How do computational models predict this compound’s binding affinity to off-target receptors (e.g., sigma-1 receptors)?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the PDB. Validate predictions with SPR (surface plasmon resonance) binding assays. Cross-validate computational parameters (e.g., force fields) with experimental ΔG values .
Methodological Best Practices
- Literature Review : Use systematic reviews (Cochrane criteria) to identify knowledge gaps and avoid redundant studies .
- Data Validation : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw data via repositories like Zenodo .
- Ethical Compliance : Document IRB/IACUC approvals and adhere to ARRIVE guidelines for preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
